HIOC is a derivative of N-acetylserotonin (NAS), a naturally occurring molecule synthesized from serotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT) []. While AANAT is predominantly found in the pineal gland and retina, NAS exhibits antidepressant effects and enhances neurogenesis in the hippocampus of sleep-deprived mice []. HIOC was developed as a more potent and stable analog of NAS, designed to selectively activate the tropomyosin-related kinase receptor B (TrkB) []. Its primary role in scientific research revolves around its neuroprotective and neurotrophic properties, stemming from its ability to activate the TrkB receptor [, , , , , , ].
A novel synthesis for HIOC has been developed to improve its production []. This new synthetic route facilitates gram-scale, chemoselective synthesis of HIOC []. While the specific details of this synthesis are not detailed in the available literature, its development signifies an advancement in the accessibility and potential scalability of HIOC for research purposes.
HIOC exerts its effects by binding to and activating the TrkB receptor [, , , , , , , , ]. This activation triggers downstream signaling cascades that promote neuronal survival, growth, and differentiation [, , ]. The exact binding site and mode of interaction of HIOC with TrkB remain to be fully elucidated. It is also hypothesized that HIOC may exert some of its effects through the BDNF/TrkB pathway, mimicking the neuroprotective actions of BDNF [, , , ].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: